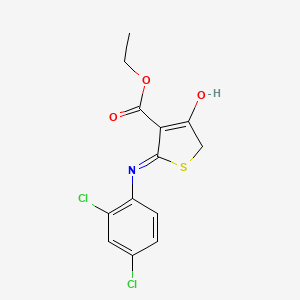

Ethyl 2-(2,4-dichloroanilino)-4-oxo-4,5-dihydrothiophene-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(2,4-dichloroanilino)-4-oxo-4,5-dihydrothiophene-3-carboxylate is a useful research compound. Its molecular formula is C13H11Cl2NO3S and its molecular weight is 332.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 2-(2,4-dichloroanilino)-4-oxo-4,5-dihydrothiophene-3-carboxylate is a compound of significant interest due to its potential biological activities, particularly in pharmacology. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 2,4-dichloroaniline with ethyl chloroacetate in the presence of a suitable base. The resulting compound is characterized by its thiophene ring structure and carboxylate group, which are critical for its biological activity.

Anticancer Properties

Recent studies have demonstrated that compounds similar to this compound exhibit notable anticancer properties. For instance:

- Cell Proliferation Inhibition : Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate (related compound) was shown to significantly inhibit the proliferation of HL-60 leukemia cells with a half-maximal inhibitory concentration (IC50) of approximately 23.5 µM. This effect was associated with apoptosis induction through caspase activation and changes in mitochondrial membrane potential .

- Mechanism of Action : The mechanism involves the upregulation of pro-apoptotic proteins (Bax) and downregulation of anti-apoptotic proteins (Bcl-2), alongside increased intracellular calcium levels and reactive oxygen species (ROS) production .

Antimicrobial Activity

Compounds containing the thiophene moiety have also been studied for their antimicrobial properties:

- Broad-Spectrum Activity : Similar derivatives have exhibited broad-spectrum antifungal activity against various pathogens such as Candida albicans and Aspergillus fumigatus, demonstrating minimum inhibitory concentrations (MICs) in the range of 0.03 to 0.5 μg/mL .

Case Studies

- Study on HL-60 Cells : A detailed analysis revealed that treatment with ethyl 2-anilino derivatives resulted in significant apoptotic effects in HL-60 cells. The study measured cell viability using MTT assays and assessed apoptotic markers through western blotting techniques .

- Antifungal Evaluation : In another study focusing on related compounds, derivatives were tested against fungal strains, showing promising results that warrant further investigation into their potential therapeutic applications .

Data Summary

| Compound Name | Biological Activity | IC50/Effect | Mechanism |

|---|---|---|---|

| Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate | Anticancer | 23.5 µM | Apoptosis via caspase activation |

| Related Thiophene Derivatives | Antifungal | MIC: 0.03 - 0.5 μg/mL | Broad-spectrum activity against fungi |

Properties

Molecular Formula |

C13H11Cl2NO3S |

|---|---|

Molecular Weight |

332.2 g/mol |

IUPAC Name |

ethyl 5-(2,4-dichlorophenyl)imino-3-hydroxy-2H-thiophene-4-carboxylate |

InChI |

InChI=1S/C13H11Cl2NO3S/c1-2-19-13(18)11-10(17)6-20-12(11)16-9-4-3-7(14)5-8(9)15/h3-5,17H,2,6H2,1H3 |

InChI Key |

NBSMXPUVAZHUJR-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=C(CSC1=NC2=C(C=C(C=C2)Cl)Cl)O |

Canonical SMILES |

CCOC(=O)C1=C(CSC1=NC2=C(C=C(C=C2)Cl)Cl)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.